2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with a methylsulfanyl group and a pyrazinyl-imidazolyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or methylsulfanyl chloride.
Attachment of the Pyrazinyl-Imidazolyl Ethyl Side Chain: This step involves the formation of the pyrazinyl-imidazolyl ethyl side chain through a series of reactions starting from pyrazine and imidazole, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzamides, halobenzamides.
Scientific Research Applications
2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their analgesic activity.
Pyrazine esters: These compounds share the pyrazine moiety and have been evaluated for their thermal properties and antifungal activity.
Uniqueness
2-(methylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is unique due to its combination of a benzamide core with a methylsulfanyl group and a pyrazinyl-imidazolyl ethyl side chain, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-15-5-3-2-4-13(15)17(23)21-9-11-22-10-8-20-16(22)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMINKEHAFXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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